N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a fluorinated benzo[d]thiazole core linked to a thiophene carboxamide moiety and a morpholinoethyl side chain. The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and binding specificity, while the morpholino group improves solubility and pharmacokinetic properties. This compound is hypothesized to target enzymes or receptors associated with signaling pathways, though its exact mechanism of action remains under investigation. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related compounds (e.g., hydrazide-isothiocyanate condensations and alkylation steps) .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2.ClH/c19-13-3-1-4-14-16(13)20-18(26-14)22(17(23)15-5-2-12-25-15)7-6-21-8-10-24-11-9-21;/h1-5,12H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVOTDRTPJPTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Anti-inflammatory: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anticancer: It interferes with cell proliferation and induces apoptosis in cancer cells.
Antimicrobial: It disrupts microbial cell membranes and inhibits essential enzymes.
Molecular Targets and Pathways:
COX-1 and COX-2: Inhibition of these enzymes reduces inflammation.
Apoptosis Pathways: Activation of caspases and other apoptotic proteins leads to cancer cell death.
Cell Membrane Disruption: Interference with microbial cell membrane integrity causes cell lysis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine vs. Chlorine/Bromine : The target compound’s 4-fluorobenzo[d]thiazol group likely offers superior metabolic stability compared to chlorinated or brominated analogues (e.g., compounds in with Cl/Br substituents), as fluorine’s small size and high electronegativity minimize steric hindrance and oxidative metabolism .
- Morpholino Variations: While the target compound uses a morpholinoethyl side chain, Thiophene fentanyl () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () feature morpholino groups directly attached to acetamide or phenethyl moieties. This difference may influence target selectivity and solubility .
- Thiophene vs. Thiazole : The thiophene carboxamide in the target compound contrasts with simpler thiazole rings in analogues (e.g., ). Thiophene’s aromaticity and larger π-system may enhance binding affinity to hydrophobic enzyme pockets.
Spectral Characterization
Infrared (IR) and nuclear magnetic resonance (NMR) data from analogous compounds provide insights into the target’s expected spectral properties:
- IR Spectroscopy :
- NMR Spectroscopy: The fluorine atom in the target compound’s benzothiazole ring would produce a distinct ¹⁹F-NMR signal, absent in non-fluorinated analogues (e.g., ). Morpholinoethyl protons are expected to resonate at δ 2.5–3.5 ppm (¹H-NMR), consistent with morpholine-containing compounds in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
